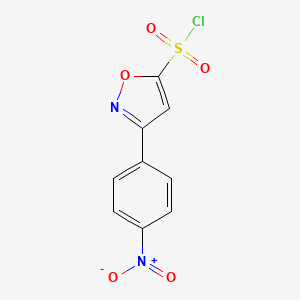
3-(4-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride is a chemical compound that has been widely used in scientific research. It is an important reagent in organic synthesis and has been utilized in the development of various pharmaceuticals. In
Aplicaciones Científicas De Investigación
Electrochemical Synthesis and Antimicrobial Activity
A study by Varmaghani et al. (2017) demonstrates the electrochemical synthesis of sulfonamide derivatives using precursors like 4-(4-nitrophenyl)urazole. These compounds exhibit antimicrobial activity against various microorganisms, highlighting the compound's role in developing antimicrobial agents. The electrochemical method provides an environmentally friendly approach to synthesizing these derivatives (Varmaghani et al., 2017).
Insecticidal Applications
Research by Cole et al. (1993) indicates the effectiveness of phenylpyrazole insecticides, including derivatives of 4-nitrophenyl, against pests by targeting the GABA-gated chloride channel. This study underscores the compound's potential in developing insecticidal formulations (Cole et al., 1993).
Surface Modification and Material Science
Houmam et al. (2011) utilized 4-nitrophenyl sulfenyl chloride for the formation of aromatic SAMs on gold surfaces, demonstrating its application in material science and surface chemistry. This precursor facilitates the creation of well-ordered structures, essential for various technological applications (Houmam et al., 2011).
Anticancer and Antimicrobial Research
A green synthesis approach by Altuğ et al. (2014) for producing 5-aminoisoxazoles from α-chlorooximes and 2-phenylsulfonyl acetonitrile demonstrates the compound's significance in synthesizing bioactive molecules. These heterocyclic compounds exhibit cytotoxic properties against various cancer cell lines, showcasing their potential in anticancer research (Altuğ et al., 2014).
Propiedades
IUPAC Name |
3-(4-nitrophenyl)-1,2-oxazole-5-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O5S/c10-18(15,16)9-5-8(11-17-9)6-1-3-7(4-2-6)12(13)14/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNNGVAJVKAKAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)S(=O)(=O)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
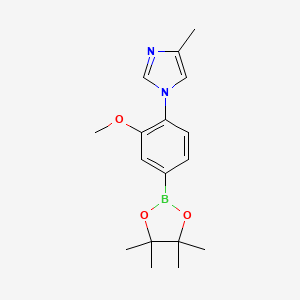
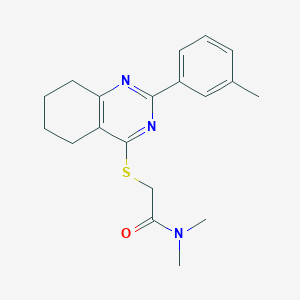
![4-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2994008.png)
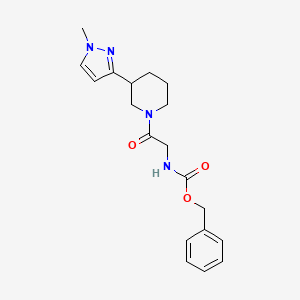
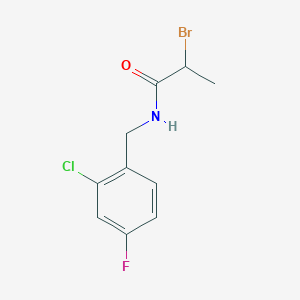
![N-(1-cyanocycloheptyl)-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]acetamide](/img/structure/B2994014.png)
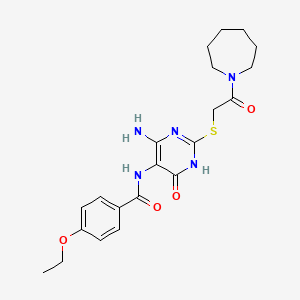
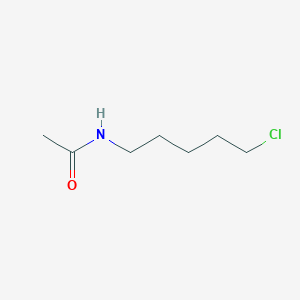
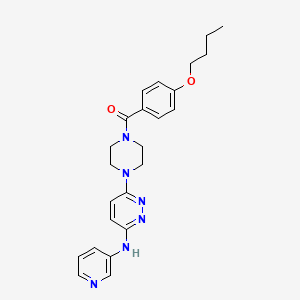
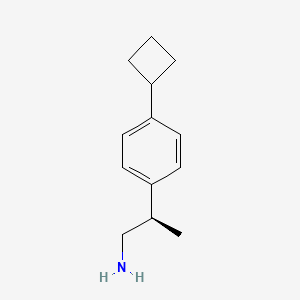

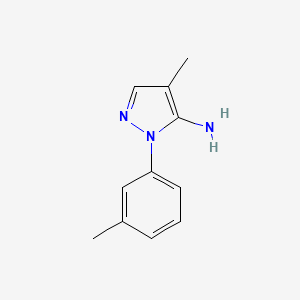
![ethyl 5-amino-1-[5-({[4-(trifluoromethyl)phenyl]amino}carbonyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B2994027.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one](/img/structure/B2994028.png)
